1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Description
Properties
IUPAC Name |
1-(pyridin-3-ylmethyl)pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c18-13(19)11-4-10-7-16-17(12(10)15-6-11)8-9-2-1-3-14-5-9/h1-7H,8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGPXGYPXROOIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C3=NC=C(C=C3C=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves multi-step organic synthesis. One common route includes the following steps:
-
Formation of the Pyrazolo[3,4-b]pyridine Core:
- Starting from a suitable pyridine derivative, the core structure can be formed through cyclization reactions involving hydrazine derivatives.
- Example: Reacting 3-cyanopyridine with hydrazine hydrate under reflux conditions to form the pyrazolo[3,4-b]pyridine scaffold.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially modifying the pyridine or pyrazole rings.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, which may reduce the carboxylic acid group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the pyridine or pyrazole rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyridin-3-ylmethyl chloride in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of alcohol derivatives from the carboxylic acid group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(Pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism by which 1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid exerts its effects depends on its specific application:
Biological Activity: The compound may interact with enzymes or receptors, inhibiting or activating specific pathways. For example, it could inhibit a key enzyme in a microbial pathway, leading to antimicrobial effects.
Material Science: The electronic properties of the compound can be exploited in the design of new materials for electronic devices.
Comparison with Similar Compounds
- 1-(Pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
- 1-(Pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
- 1-(Pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Comparison:
- Structural Differences: The position of the pyridinylmethyl group or the carboxylic acid group can significantly affect the compound’s reactivity and biological activity.
- Unique Properties: 1-(Pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid may exhibit unique binding affinities or electronic properties due to its specific substitution pattern, making it particularly valuable in certain applications.
This detailed overview provides a comprehensive understanding of 1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
1-(Pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on anticancer properties, anti-inflammatory effects, and other pharmacological activities supported by recent research findings.
- Molecular Formula : C18H13N5O2
- Molecular Weight : 331.33 g/mol
- CAS Number : 929974-39-0
Biological Activity Overview
Recent studies have highlighted the compound's diverse biological activities. Notably, it has demonstrated promising results against various cancer cell lines and possesses anti-inflammatory properties.
Anticancer Activity
1-(Pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes key findings from various studies:
The mechanisms by which this compound exerts its anticancer effects include:
- Apoptosis Induction : Triggering programmed cell death in cancer cells.
- Cell Cycle Arrest : Preventing cancer cells from dividing and proliferating.
- Autophagy Modulation : Inducing autophagic processes that can lead to cancer cell death.
Anti-inflammatory Activity
In addition to its anticancer properties, research indicates that 1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid may possess anti-inflammatory effects. The compound has been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation.
Case Studies
A recent study assessed the anti-inflammatory potential of pyrazolo[3,4-b]pyridine derivatives, including our compound of interest. The results indicated a reduction in inflammation markers in vitro and in vivo models, suggesting its utility in treating inflammatory diseases.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics and toxicity profile is crucial for evaluating the therapeutic potential of any compound. Preliminary studies suggest that 1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid has favorable absorption characteristics and a manageable toxicity profile at therapeutic doses.
Q & A
Q. What are the most reliable synthetic routes for 1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, and how can purity be optimized?
Answer: The synthesis typically involves condensation reactions between pyrazole-amine precursors and activated carbonyl intermediates. For example, trifluoroacetic acid (TFA)-catalyzed reflux in toluene has been effective for analogous pyrazolo[3,4-b]pyridine derivatives, yielding products with >90% purity after recrystallization . Key steps include:
- Precursor selection : Use ethyl 2-benzoyl-3,3-bis(methylthio)acrylate derivatives to introduce the pyridine moiety.
- Catalysis : TFA (30 mol%) improves cyclization efficiency.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in ethanol enhances purity. Validate via H/C NMR and HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data discrepancies be resolved?
Answer:
- IR spectroscopy : Confirm carboxylic acid (-COOH) via O-H stretch (~2500-3300 cm) and C=O stretch (~1700 cm) .
- NMR : H NMR should resolve pyridin-3-ylmethyl protons (δ 4.5–5.0 ppm, singlet) and pyrazole ring protons (δ 7.0–8.5 ppm). C NMR must show the carboxylic carbon at ~165–170 ppm .
- Resolution of discrepancies : Cross-validate with high-resolution mass spectrometry (HRMS) and compare melting points with literature. If NMR signals overlap, use 2D techniques (COSY, HSQC) .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced biological activity?
Answer:
- Molecular docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases). For pyrazolo[3,4-b]pyridines, prioritize substitutions at the pyridin-3-ylmethyl group to modulate steric and electronic interactions .
- QSAR modeling : Correlate logP values (calculated via ChemAxon) with cytotoxicity data to optimize hydrophobicity for membrane permeability .
Q. What strategies address low yields in the final cyclization step of the synthesis?
Answer: Low yields often stem from incomplete ring closure or side reactions. Mitigation strategies include:
- Solvent optimization : Replace toluene with DMF for polar intermediates, as seen in analogous pyrazolo[3,4-d]pyrimidine syntheses (yield increase from 45% to 72%) .
- Temperature control : Perform microwave-assisted synthesis at 120°C for 30 minutes to accelerate cyclization .
- Catalyst screening : Test Lewis acids like ZnCl or Sc(OTf) if TFA underperforms .
Q. How should researchers resolve contradictions in reported biological activity data for this compound class?
Answer:
- Standardize assays : Use identical cell lines (e.g., HEK293 for kinase inhibition) and control compounds (e.g., staurosporine) across studies .
- Validate mechanisms : Employ CRISPR-edited cell lines to confirm target specificity. For instance, if conflicting data exist on apoptosis induction, compare caspase-3 activation in wild-type vs. Bax/Bak knockout cells .
Q. What are the best practices for evaluating the compound’s stability under physiological conditions?
Answer:
- pH stability : Incubate in buffers (pH 2.0–7.4) at 37°C for 24 hours. Monitor degradation via LC-MS; pyrazolo[3,4-b]pyridines are prone to hydrolysis at the ester group, but carboxylic acid derivatives show improved stability .
- Plasma stability : Use human plasma at 37°C with LC-MS quantification. Half-life >4 hours indicates suitability for in vivo studies .
Q. How can regioselectivity challenges during functionalization be managed?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
